molecular formula C13H18N2O3S B2447577 N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286709-88-3

N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2447577
CAS No.: 1286709-88-3
M. Wt: 282.36
InChI Key: RAPYCTRBSBNQDU-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive hybrid architecture, combining an azetidine-3-carboxamide core that is N-acylated by a thiophene-2-carbonyl group and further functionalized with an N-(1-methoxypropan-2-yl) side chain. The azetidine ring is a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its role as a conformational constraint and as a bioisostere for more common functional groups, which can favorably influence a compound's potency, metabolic stability, and physicochemical properties . The incorporation of the thiophene heterocycle is a common strategy in drug design, as this sulfur-containing ring is often used to modulate electronic properties, enhance binding affinity, and improve pharmacokinetic profiles . This specific molecular framework suggests potential utility as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers can employ this compound in the development of targeted libraries, particularly for probing biological pathways where azetidine and thiophene motifs are known to show activity, such as in the exploration of enzyme inhibitors or receptor modulators . The structural components of this molecule are consistent with those found in compounds investigated for various pharmacological activities, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9(8-18-2)14-12(16)10-6-15(7-10)13(17)11-4-3-5-19-11/h3-5,9-10H,6-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYCTRBSBNQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CN(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride and appropriate base catalysts.

    Methoxypropan-2-yl Group Addition: The methoxypropan-2-yl group is typically introduced through alkylation reactions using methoxypropanol and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution, often under basic or acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted azetidine or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    N-(1-methoxypropan-2-yl)-1-(furan-2-carbonyl)azetidine-3-carboxamide: Similar structure but with a furan moiety instead of a thiophene moiety.

Uniqueness

N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to its specific combination of an azetidine ring and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring, a thiophene moiety, and a carboxamide functional group. The methoxypropan-2-yl substituent enhances its lipophilicity, potentially influencing its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown selective activity against MCF-7 breast cancer cells with IC50 values ranging from 3.1 µM to 8.7 µM depending on their substituents . This suggests that modifications to the azetidine structure could potentially enhance its anticancer properties.

Antioxidant Activity

The compound's structural features may also confer antioxidant properties. Compounds with similar methoxy and hydroxy substitutions have demonstrated enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to their overall therapeutic efficacy . The antioxidant capacity can be evaluated using assays such as DPPH and FRAP, which measure the ability to scavenge free radicals.

Antibacterial Activity

Some derivatives of azetidine carboxamides have shown promising antibacterial activity against Gram-positive bacteria like Enterococcus faecalis, with minimal inhibitory concentrations (MIC) often reported in the low micromolar range (e.g., MIC = 8 µM) . This indicates potential for development as antibacterial agents.

Study on Antiproliferative Effects

A study focused on the synthesis of various N-substituted benzimidazole derivatives found that compounds with specific substitutions exhibited pronounced antiproliferative activity against cancer cell lines. The presence of hydroxyl and methoxy groups was correlated with improved biological activity, suggesting that similar modifications in this compound might yield favorable results .

Research on Antioxidant Mechanisms

Research has also explored the mechanisms by which these compounds exert their antioxidant effects. It was found that certain derivatives can inhibit oxidative stress pathways without causing significant cytotoxicity, highlighting their potential for therapeutic applications .

Data Summary Table

Activity IC50/MIC Values Reference
Antiproliferative (MCF-7)3.1 - 8.7 µM
Antioxidant (DPPH Assay)Enhanced compared to controls
Antibacterial (E. faecalis)MIC = 8 µM

Q & A

Q. What are the typical synthetic routes for N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis of azetidine carboxamides often involves multi-step reactions, including condensation of azetidine-3-carboxylic acid derivatives with acylating agents. For example:

  • Step 1 : Activation of the azetidine-3-carboxylic acid using coupling reagents (e.g., HATU or DCC) to form an intermediate.
  • Step 2 : Reaction with 1-methoxypropan-2-amine under inert conditions (e.g., nitrogen atmosphere) to introduce the methoxypropan-2-yl group.
  • Step 3 : Thiophene-2-carbonyl chloride is coupled to the azetidine nitrogen via nucleophilic acyl substitution.

Optimization : Temperature (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield and purity. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the azetidine ring, methoxypropan-2-yl chain, and thiophene-2-carbonyl moiety. Key signals include δ ~3.3 ppm (methoxy group) and δ ~7.5 ppm (thiophene protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C14H19N2O3S).
  • X-ray Crystallography : Resolves stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonding between carboxamide and thiophene groups) .

Q. What preliminary biological activities have been reported for structurally related azetidine carboxamides?

Analogous compounds exhibit:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or BRAF) via interaction with ATP-binding domains .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Neuroprotective Potential : Modulation of neurotransmitter receptors (e.g., NMDA or GABA receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Structural Analogues : Minor substitutions (e.g., thiophene vs. benzothiophene) drastically alter target affinity. Conduct comparative studies with analogues from and .
  • Metabolic Stability : Use hepatic microsome assays to assess degradation rates, as hydrolysis of the carboxamide group (under acidic/basic conditions) may reduce activity .

Q. What strategies improve the stability and bioavailability of this compound in preclinical studies?

  • Stability : Perform pH-dependent degradation studies (pH 1–9, 37°C) to identify labile sites (e.g., carboxamide or methoxy groups). Lyophilization or formulation in PEG-based matrices can enhance shelf life .
  • Bioavailability :
    • Lipophilicity Optimization : Introduce methyl groups to the azetidine ring (logP ~2.5–3.5) to balance membrane permeability and solubility.
    • Prodrug Design : Mask the carboxamide as an ester to improve intestinal absorption .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs). Focus on interactions between the thiophene carbonyl and hydrophobic pockets .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with IC50 values to prioritize derivatives for synthesis .
  • MD Simulations : Assess conformational flexibility of the azetidine ring under physiological conditions to optimize rigidity for target engagement .

Q. What experimental approaches validate the mechanism of action in complex biological systems?

  • Target Deconvolution : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS to identify binding proteins in cell lysates .
  • CRISPR-Cas9 Knockout : Validate target dependency by knocking out putative targets (e.g., kinases) and assessing loss of compound efficacy .
  • Transcriptomic Profiling : RNA-seq or NanoString analysis to map pathway activation (e.g., apoptosis or inflammation) post-treatment .

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